![molecular formula C18H21NO2 B3025277 {[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-inden-2-yl]methyl}amine CAS No. 1017387-75-5](/img/structure/B3025277.png)
{[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-inden-2-yl]methyl}amine
Overview
Description
This compound is an aromatic ether that is the derivative of 2-phenylethylamine with methoxy substituents at the 3- and 4-positions . It is an alkaloid isolated from the Cactaceae family .
Synthesis Analysis
One of the earliest syntheses of this compound was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin . A much shorter synthesis is given by Shulgin and Shulgin .Molecular Structure Analysis
The molecular formula of this compound is C11H17NO2 . The molecular weight is 195.26 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
This compound undergoes asymmetric amination catalyzed by Brevibacterium linens IFO 12141 strain to yield corresponding optically active amine . It is also used as an ammonia equivalent in the concise synthesis of a series of 2,4,5-trisubstituted oxazoles, via a tandem Ugi/Robinson-Gabriel reaction sequence .Physical And Chemical Properties Analysis
The physical state of this compound at 20 degrees Celsius is liquid . It has a boiling point of 100 °C/0.1 mmHg . The specific gravity at 20/20 is 1.06 . The refractive index is 1.53 .Scientific Research Applications
Synthesis and Characterization
- Schiff base ligands incorporating 3,4-dimethoxyphenyl elements were prepared and characterized using techniques like UV-vis, FT-IR, NMR spectroscopy, and X-ray crystallography, showcasing their potential in creating complex molecules (Hayvalı, Unver, & Svoboda, 2010).
- The study of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines led to the formation of novel cyclic phosphonic analogues, indicating the versatility of these compounds in synthesizing unique structures (Budzisz & Pastuszko, 1999).
Material Science
- Research on hyperbranched aromatic polyimides via polyamic acid methyl ester precursors, starting from 3,5-dimethoxyphenol, revealed the synthesis of soluble hyperbranched aromatic polyimides, indicating applications in material science and engineering (Yamanaka, Jikei, & Kakimoto, 2000).
Pharmacological Research
- The synthesis of new pyrimidine-containing compounds, including 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, demonstrates potential in pharmacology and drug design, offering a new avenue for medicinal chemistry research (Kochia, Bayat, Nasri, & Mohammadi, 2019).
Conformational Analysis
- Aryl ring twists in tris(2,6-dimethoxyphenyl)-z tripod ethers were analyzed via X-ray diffraction. Such analyses are crucial for understanding molecular conformations and designing molecules with specific properties (Stoudt, Gopalan, Kahr, & Jackson, 1994).
Analytical Chemistry
- A novel derivatization method for analyzing primary amines by MALDI mass spectrometry, using tris(2,6-dimethoxyphenyl) methyl carbenium cation, highlights advancements in analytical techniques (Topolyan et al., 2016).
Safety And Hazards
Future Directions
This compound is closely related to mescaline which is 3,4,5-trimethoxyphenethylamine . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It may be used in future studies related to Parkinson’s disease and other neurological disorders .
properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-1,3-dihydroinden-2-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-20-16-8-7-15(9-17(16)21-2)18(12-19)10-13-5-3-4-6-14(13)11-18/h3-9H,10-12,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUSVBAROQMMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC3=CC=CC=C3C2)CN)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-inden-2-yl]methyl}amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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